3,6-dibromo-9-hexyl-9H-carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromo-9-hexylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Br2N/c1-2-3-4-5-10-21-17-8-6-13(19)11-15(17)16-12-14(20)7-9-18(16)21/h6-9,11-12H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMJRCRJZRALHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479187 | |
| Record name | 9H-Carbazole, 3,6-dibromo-9-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150623-72-6 | |
| Record name | 9H-Carbazole, 3,6-dibromo-9-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromo-9-hexyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Electrochemical Properties and Frontier Molecular Orbitals (HOMO/LUMO)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Electron-Molecule Interface
In the intricate world of molecular science, particularly in drug discovery and materials development, the manner in which a molecule exchanges electrons with its environment is paramount. This behavior is governed by its fundamental electrochemical properties and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level dictates a molecule's ability to donate an electron (its oxidation potential), while the LUMO energy level determines its capacity to accept an electron (its reduction potential)[1]. Understanding and quantifying these parameters is not merely an academic exercise; it is a critical step in predicting a drug's metabolic fate, assessing its potential for oxidative stress, and designing novel materials for organic electronics.
This guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for determining these crucial molecular properties. We will delve into the powerful technique of cyclic voltammetry (CV), offering not just a protocol, but the scientific rationale behind each step. Furthermore, we will touch upon computational approaches and demonstrate how a synergistic combination of experimental and theoretical data provides a comprehensive electronic profile of a molecule.
Theoretical Foundations: From Orbitals to Potentials
At its core, a molecule's readiness to participate in a redox reaction is a function of its electronic structure. The HOMO and LUMO are the principal actors in this electrochemical drama.
-
HOMO (Highest Occupied Molecular Orbital): This is the highest energy orbital containing electrons. An electron in the HOMO is the most easily removed. Therefore, the energy of the HOMO (EHOMO) is directly related to the molecule's ionization potential and its propensity for oxidation[1]. A higher EHOMO (less negative) indicates that the molecule is more easily oxidized.
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital devoid of electrons. It is the first available orbital to accept an incoming electron. Consequently, the energy of the LUMO (ELUMO) is related to the molecule's electron affinity and its susceptibility to reduction[1]. A lower ELUMO (more negative) suggests the molecule is more easily reduced.
The energy difference between these two orbitals, the HOMO-LUMO gap , is a critical parameter that approximates the energy required to excite an electron from the ground state and is indicative of the molecule's kinetic stability and electronic properties.
Electrochemical measurements do not directly yield orbital energies in electron volts (eV). Instead, they provide redox potentials (in Volts), which are thermodynamic quantities reflecting the free energy change of an electron transfer reaction[2]. The crucial link is that oxidation—the removal of an electron—happens from the HOMO, and reduction—the addition of an electron—occurs into the LUMO[3]. Therefore, a direct correlation exists between the oxidation potential (Eox) and EHOMO, and between the reduction potential (Ered) and ELUMO.
Experimental Determination via Cyclic Voltammetry
Cyclic voltammetry (CV) is the cornerstone technique for probing the redox behavior of molecules. It involves applying a linearly ramping potential to an electrode immersed in a solution of the analyte and measuring the resulting current[4].
The Three-Electrode System: A Self-Validating Setup
A standard CV experiment utilizes a three-electrode setup within an electrochemical cell. This configuration is essential for obtaining accurate and reproducible data.
-
Working Electrode (WE): An inert material (e.g., glassy carbon, platinum, gold) where the redox reaction of interest occurs. Its potential is precisely controlled by the potentiostat[5].
-
Reference Electrode (RE): Provides a stable, constant potential against which the potential of the WE is measured (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).
-
Counter (or Auxiliary) Electrode (CE): Completes the electrical circuit by passing the current that flows through the WE. It is typically made of an inert material like a platinum wire.
The use of a three-electrode system ensures that the potential of the WE is accurately controlled, independent of the current flowing through the cell or the solution resistance.
Caption: Schematic of a three-electrode electrochemical cell.
Detailed Experimental Protocol
This protocol outlines the essential steps for a reliable CV measurement. The causality behind each step is explained to ensure robust and meaningful results.
A. Preparation of the Electrolyte Solution
-
Choose a Suitable Solvent: The solvent must dissolve both the analyte and the supporting electrolyte and possess a wide electrochemical window (i.e., be stable against oxidation and reduction over the potential range of the experiment)[5]. Anhydrous, high-purity solvents like acetonitrile (ACN), dichloromethane (DCM), or dimethylformamide (DMF) are common choices.
-
Select a Supporting Electrolyte: A salt, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAClO4), is added at a high concentration (typically 0.1 M). Causality: The electrolyte is crucial to minimize solution resistance (iR drop) and to ensure that the analyte moves to the electrode surface via diffusion, not migration in the electric field[5][6][7].
-
Prepare the Solution: Dissolve the supporting electrolyte in the solvent. Then, add the analyte to a final concentration of approximately 1-5 mM.
B. Cell Assembly and Degassing
-
Clean the Electrodes: The working electrode surface must be meticulously cleaned before each experiment, often by polishing with alumina slurry on a polishing pad, followed by rinsing with solvent[5][8]. Causality: A clean, smooth surface ensures reproducible electron transfer kinetics and prevents artifacts from adsorbed impurities.
-
Assemble the Cell: Place the three electrodes in the electrochemical cell containing the analyte solution.
-
Degas the Solution: Bubble an inert gas (e.g., Argon or Nitrogen) through the solution for 10-15 minutes before the measurement and maintain an inert atmosphere over the solution during the experiment. Causality: Dissolved oxygen is electroactive and its reduction can interfere with the voltammogram of the analyte.
C. Data Acquisition
-
Add an Internal Reference: Add a small amount of ferrocene (Fc) to the solution. Causality (Trustworthiness): The Ferrocene/Ferrocenium (Fc/Fc+) redox couple provides a stable and universally accepted internal reference potential[8][9]. Referencing all measured potentials to the Fc/Fc+ couple corrects for variations in the reference electrode potential, making results comparable across different experiments and laboratories.
-
Perform the CV Scan: Using a potentiostat, scan the potential. Start from a potential where no reaction occurs, sweep to a value past the first redox event, and then reverse the scan back to the starting potential[4]. A typical scan rate is 100 mV/s[7].
-
Record the Voltammogram: The instrument plots the resulting current (I) against the applied potential (E).
Data Analysis: From Voltammogram to Energy Levels
The output of a CV experiment is a voltammogram, which for a reversible process, has a characteristic duck shape.
-
Determine Redox Potentials:
-
First, locate the oxidation and reduction peaks for the internal standard, ferrocene (Epa,Fc and Epc,Fc). Calculate the formal potential of ferrocene: E0Fc = (Epa,Fc + Epc,Fc) / 2.
-
Next, identify the onset of the first oxidation peak (Eox, onset) and the onset of the first reduction peak (Ered, onset) for your analyte. The onset potential is often determined by the intersection of the tangent to the rising current wave and the baseline current. For reversible peaks, the formal potential E0 = (Epa + Epc) / 2 can also be used[10].
-
-
Calculate HOMO and LUMO Energies: The potentials measured against the internal ferrocene standard can be converted to absolute energy levels (HOMO/LUMO) using empirical relationships. The energy of the Fc/Fc+ redox couple is well-defined relative to the vacuum level (approximately -4.8 eV or -5.1 eV depending on the reference source)[9][11].
The following equations are commonly used:
-
EHOMO (eV) = -[Eox, onset (vs Fc/Fc+) + 4.8] [11]
-
ELUMO (eV) = -[Ered, onset (vs Fc/Fc+) + 4.8]
Where Eox, onset (vs Fc/Fc+) = Eox, onset (vs Ag/AgCl) - E0Fc (vs Ag/AgCl).
-
-
Calculate the Electrochemical Gap:
-
Egap, electrochem (eV) = ELUMO - EHOMO
-
This value can be compared with the optical bandgap obtained from UV-Vis spectroscopy.
| Parameter | Description | How to Determine |
| Eox, onset | Onset potential of oxidation. | From the cyclic voltammogram; tangent method. |
| Ered, onset | Onset potential of reduction. | From the cyclic voltammogram; tangent method. |
| E0Fc | Formal potential of Ferrocene. | (Epa,Fc + Epc,Fc) / 2 from the voltammogram. |
| EHOMO | Highest Occupied Molecular Orbital Energy. | Calculated using the formula with Eox, onset. |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy. | Calculated using the formula with Ered, onset. |
| Egap | Electrochemical HOMO-LUMO Gap. | ELUMO - EHOMO. |
| Table 1: Summary of parameters derived from Cyclic Voltammetry. |
Computational Chemistry: The Theoretical Counterpart
While CV provides experimental redox properties, quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a theoretical route to HOMO and LUMO energies.
-
Methodology: DFT calculations solve the Schrödinger equation for a molecule to determine its electronic structure and orbital energies.
-
Strengths: DFT can predict trends in a series of compounds and provide insights into the shape and distribution of molecular orbitals[12]. It is computationally less expensive than more complex methods, allowing for the screening of large numbers of molecules[13][14].
-
Caveats: The absolute values of DFT-calculated HOMO/LUMO energies can vary significantly depending on the chosen functional and basis set[12][15]. There is often a systematic deviation from experimental values. Therefore, DFT is most powerful when used to establish linear correlations with experimental data for a class of compounds rather than for predicting exact values in isolation[13].
Caption: Workflow for determining HOMO/LUMO energy levels.
Applications in Drug Development
The electrochemical properties of a drug molecule are intimately linked to its biological activity and safety profile.
-
Metabolism Prediction: Many Phase I metabolic reactions are oxidations catalyzed by Cytochrome P450 enzymes. A drug with a low oxidation potential (high HOMO energy) may be more susceptible to oxidative metabolism. Electrochemical methods can be used to mimic these metabolic transformations[16].
-
Toxicity Screening: Molecules that are easily oxidized can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Conversely, molecules with high reduction potentials can participate in redox cycling, another mechanism of toxicity. CV serves as a rapid screening tool to flag compounds with potentially problematic redox behavior[17].
-
Drug Analysis: The unique redox signature of a drug can be exploited for its quantitative analysis in pharmaceutical formulations and biological fluids using highly sensitive electrochemical sensors[18][19]. The adoption of electrochemical methods in the pharmaceutical industry is growing, promising more efficient and sustainable manufacturing processes[20].
Conclusion
The determination of HOMO/LUMO energy levels and electrochemical properties is a critical component of modern chemical research, from materials science to drug discovery. Cyclic voltammetry, when performed with careful attention to experimental detail and validated with an internal standard, provides a reliable and direct method for measuring redox potentials. These experimental values serve as the ground truth for calibrating and validating computational DFT models. The synergy between these experimental and theoretical approaches provides a robust and comprehensive understanding of a molecule's electronic character, enabling scientists to make more informed decisions in the design and development of new drugs and materials.
References
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Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Available at: [Link]
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Dr. Shamsa. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. Available at: [Link]
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ALS Japan. (2021, March 29). Redox Potential I: About HOMO and LUMO. Available at: [Link]
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Physical Chemistry Chemical Physics. (2018, July 28). Electrochemical potential window of battery electrolytes: the HOMO–LUMO misconception. Royal Society of Chemistry. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information - Enabling Superior Stretchable Resistive Switching Memory via Polymer Functionalized Graphene Oxide Nanosheets. Available at: [Link]
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Méndez-Hernández, D. D., et al. (2013). Simple and accurate correlation of experimental redox potentials and DFT-calculated HOMO/LUMO energies of polycyclic aromatic hydrocarbons. Journal of Molecular Modeling, 19(7), 2845-8. Available at: [Link]
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Chemistry Stack Exchange. (2017, April 6). Cyclic Voltammetry - HOMO and LUMO levels. Available at: [Link]
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Reddit. (2025, January 31). Determination of HOMO-LUMO properties through CV. r/Chempros. Available at: [Link]
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University POLITEHNICA of Bucharest. CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. Available at: [Link]
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Elgrishi, N., et al. (2017, November 3). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. Available at: [Link]
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Arizona State University. Simple and accurate correlation of experimental redox potentials and DFT-calculated HOMO/LUMO energies of polycyclic aromatic hydrocarbons. Available at: [Link]
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Zhang, G., et al. (2007). Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. The Journal of Physical Chemistry A. Available at: [Link]
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Bulgarian Chemical Communications. Electrochemical methods in drug discovery and development. Available at: [Link]
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ResearchGate. (2025, August 6). How Much Supporting Electrolyte Is Required to Make a Cyclic Voltammetry Experiment Quantitatively “Diffusional”? A Theoretical and Experimental Investigation. Available at: [Link]
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ResearchGate. (2025, August 10). Application of Electrochemical Methods for Pharmaceutical and Drug Analysis. Available at: [Link]
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ResearchGate. (2018, December 25). Is there any experimental technique to verify DFT calculated HOMO and LUMO values? Available at: [Link]
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ResearchGate. (2020, December 3). Seven Steps to Reliable Cyclic Voltammetry Measurements for the Determination of Double Layer Capacitance. Available at: [Link]
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MSU Chemistry. EXPERIMENT 5. CYCLIC VOLTAMMETRY. Available at: [Link]
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National Institutes of Health. (2024, November 18). Electrochemical analysis of anticancer and antibiotic drugs in water and biological specimens. Available at: [Link]
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ACS Publications. Adoption of Electrochemistry within the Pharmaceutical Industry: Insights from an Industry-Wide Survey. Available at: [Link]
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University of Washington. Experiments in Analytical Electrochemistry 1. Cyclic Voltammetry At Solid Electrodes. Available at: [Link]
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ResearchGate. DFT calculated and experimental HOMO and LUMO energies of donor and acceptor molecules at B3LYP and PBE0 levels of theory. Available at: [Link]
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University of Duisburg-Essen. (2017, November 3). A Practical Beginner's Guide to Cyclic Voltammetry. Available at: [Link]
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TechnoRep. Biomedical and Pharmaceutical Applications of Electrochemistry. Available at: [Link]
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BioLogic Learning Center. (2024, November 15). What is CV? A comprehensive guide to Cyclic Voltammetry. Available at: [Link]
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The Illuminating World of Carbazoles: A Technical Guide to their Electronic and Optical Properties
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives have emerged as a cornerstone in the development of advanced organic materials, finding applications in everything from next-generation electronics to novel therapeutics. Their unique electronic structure, characterized by a rigid, electron-rich aromatic system, endows them with a remarkable set of optical and electronic properties. This technical guide provides a comprehensive exploration of these fundamental characteristics, offering insights into their synthesis, photophysical behaviors, and the structure-property relationships that govern their performance.
The Carbazole Core: A Foundation for Versatility
At the heart of this class of compounds lies the carbazole moiety, a tricyclic aromatic heterocycle. This structure possesses several key features that make it a versatile building block:
-
Rigid and Planar Structure: The fused ring system imparts significant rigidity, which is beneficial for achieving high thermal and photochemical stability in devices.[1]
-
Large π-Conjugated System: The extensive delocalization of π-electrons across the molecule leads to strong intramolecular electron transfer and desirable electronic properties.[1][2]
-
Electron-Rich Nature: The nitrogen atom in the pyrrole ring donates its lone pair of electrons to the aromatic system, making carbazole an excellent electron donor and hole-transporting material.[3][4]
-
Facile Functionalization: The carbazole ring can be readily modified at various positions (N-9, C-3, C-6, C-2, C-7), allowing for the fine-tuning of its electronic and optical properties.[1][5]
These inherent characteristics have propelled carbazole derivatives to the forefront of research in organic light-emitting diodes (OLEDs), solar cells, and even as bioactive agents in drug discovery.[6][7][8]
Unraveling the Electronic Landscape: HOMO, LUMO, and Charge Transport
The electronic properties of carbazole derivatives are primarily dictated by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals govern the charge injection, transport, and recombination processes that are critical for device performance.
The electron-donating nature of the carbazole core typically results in a relatively high-lying HOMO level, facilitating efficient hole injection and transport.[4] Conversely, the LUMO level can be tailored by introducing electron-withdrawing groups to the carbazole scaffold. This ability to independently tune the HOMO and LUMO levels is a key advantage in designing materials with specific electronic characteristics.
The HOMO-LUMO energy gap (Eg) is a crucial parameter that determines the absorption and emission properties of the molecule. A smaller energy gap generally leads to absorption and emission at longer wavelengths (red-shifted).[9]
Experimental Determination of Frontier Orbital Energies
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to experimentally determine the HOMO and LUMO energy levels of organic materials.[10][11]
Experimental Protocol: Cyclic Voltammetry for HOMO/LUMO Determination
-
Sample Preparation: Dissolve the carbazole derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) to ensure conductivity.[10]
-
Electrochemical Cell Setup: Employ a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).[10]
-
Measurement:
-
Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurement.
-
Apply a linearly sweeping potential to the working electrode and record the resulting current.
-
The potential is swept to a certain vertex potential and then reversed.
-
-
Data Analysis:
-
The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the resulting voltammogram.
-
The HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:[12]
-
HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]
-
-
Causality Behind Experimental Choices: The choice of solvent and supporting electrolyte is critical to ensure the solubility of the analyte and to provide a stable electrochemical window. The use of a three-electrode setup allows for precise control and measurement of the potential at the working electrode, independent of the bulk solution resistance. Referencing against an internal standard like ferrocene provides a reliable and reproducible way to compare the electrochemical properties of different compounds.
The Dance of Light: Optical Properties and Photophysical Processes
Carbazole derivatives are renowned for their rich and tunable optical properties, including absorption, fluorescence, phosphorescence, and thermally activated delayed fluorescence (TADF). These properties are intimately linked to their electronic structure and are fundamental to their applications in light-emitting devices and as fluorescent probes.
Absorption and Emission
Carbazole itself exhibits strong absorption in the ultraviolet region.[13] By extending the π-conjugation through the introduction of various substituents, the absorption and emission spectra can be shifted into the visible range.[14][15]
-
Intramolecular Charge Transfer (ICT): A common strategy to achieve red-shifted emission is to create a donor-acceptor (D-A) architecture within the molecule. The electron-rich carbazole acts as the donor, and an electron-withdrawing moiety serves as the acceptor. Upon photoexcitation, an electron is transferred from the donor to the acceptor, forming an ICT state that often has a smaller energy gap, leading to emission at longer wavelengths.[15][16]
Fluorescence, Phosphorescence, and Thermally Activated Delayed Fluorescence (TADF)
Upon absorption of light, a molecule is promoted to an excited singlet state (S1). It can then relax back to the ground state (S0) through several pathways:
-
Fluorescence: Radiative decay from the S1 state to the S0 state, a spin-allowed and typically fast process.
-
Intersystem Crossing (ISC): A spin-forbidden transition from the S1 state to an excited triplet state (T1).
-
Phosphorescence: Radiative decay from the T1 state to the S0 state, a spin-forbidden and much slower process.
Some carbazole derivatives are designed to exhibit Thermally Activated Delayed Fluorescence (TADF) . In these materials, the energy difference between the S1 and T1 states (ΔEST) is very small. This allows for efficient reverse intersystem crossing (rISC) from the T1 state back to the S1 state through thermal activation. The repopulated S1 state can then undergo fluorescence, leading to a "delayed" emission. TADF materials are of great interest for OLEDs as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[17][18]
Characterizing Photophysical Properties
UV-Visible (UV-Vis) Spectroscopy is used to determine the absorption characteristics of a molecule. The wavelength of maximum absorption (λ_max) provides information about the electronic transitions.
Photoluminescence (PL) Spectroscopy is used to measure the emission spectrum of a fluorescent or phosphorescent material. The wavelength of maximum emission (λ_em) and the photoluminescence quantum yield (PLQY) are key parameters for evaluating the efficiency of light emission.
Transient Absorption Spectroscopy (TAS) is a powerful technique to study the dynamics of excited states. By using a pump pulse to excite the sample and a probe pulse to measure the absorption of the transient species, TAS can monitor processes like intersystem crossing and the decay of singlet and triplet states in real-time.[19][20][21]
Structure-Property Relationships: The Art of Molecular Design
The ability to systematically modify the carbazole core allows for precise control over its electronic and optical properties. Understanding these structure-property relationships is crucial for designing materials with desired functionalities.
| Substitution Position | Effect on Properties | Rationale |
| N-9 Position | Primarily affects solubility and morphology. Can also influence electronic properties through steric effects. | Alkyl chains enhance solubility in organic solvents. Bulky groups can disrupt intermolecular packing. |
| C-3 and C-6 Positions | Significantly impacts electronic and optical properties. Ideal for introducing donor or acceptor groups to create D-A or D-A-D architectures. | These positions are electronically coupled to the nitrogen atom, allowing for effective modulation of the HOMO and LUMO levels and the degree of intramolecular charge transfer.[9] |
| C-2 and C-7 Positions | Also influences electronic properties, often used to extend the π-conjugation of the molecule. | Functionalization at these positions can lead to a red-shift in absorption and emission and can be used to create polymers with desirable charge transport properties.[22] |
Example: Attaching an electron-donating group like a triphenylamine to the C-3 position and an electron-withdrawing group like a cyano group to the C-6 position of a carbazole core will create a strong push-pull system. This will lower the HOMO-LUMO gap, leading to red-shifted absorption and emission, and enhance the intramolecular charge transfer character.[23]
Applications: From Displays to Disease Detection
The versatile electronic and optical properties of carbazole derivatives have led to their widespread use in various fields:
-
Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are extensively used as host materials for phosphorescent and TADF emitters, as well as hole-transporting layers, due to their high triplet energy and excellent hole mobility.[4][7][24] Fused-ring carbazole derivatives are particularly promising for deep-blue emitters.[7]
-
Solar Cells: Their strong absorption in the visible spectrum and good hole-transporting properties make them suitable as donor materials in organic photovoltaics (OPVs) and as hole-transporting materials (HTMs) in perovskite solar cells.[25][26][27]
-
Drug Development and Bioimaging: The inherent fluorescence of many carbazole derivatives makes them attractive as fluorescent probes for biological imaging.[3] Furthermore, their ability to interact with biological targets has led to their investigation as potential therapeutic agents, for example, as STAT inhibitors in cancer therapy.[8]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided:
Caption: Molecular structure of the carbazole core with key substitution positions.
Caption: A typical experimental workflow for the development of new carbazole derivatives.
Caption: Energy level diagram of a typical OLED incorporating carbazole derivatives.
Conclusion
Carbazole derivatives represent a remarkably versatile class of organic materials with a rich and tunable array of electronic and optical properties. Their inherent characteristics, coupled with the ease of synthetic modification, have positioned them as critical components in a wide range of advanced technologies. A thorough understanding of their fundamental properties and the underlying structure-property relationships is paramount for the continued development of next-generation organic electronics and novel therapeutic agents. This guide has provided a comprehensive overview of these core principles, offering a foundation for researchers and scientists to innovate and harness the full potential of these illuminating molecules.
References
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Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online. [Link]
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Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. PubMed Central. [Link]
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Carbazole-based emitting compounds: Synthesis, photophysical properties and formation of nanoparticles. ResearchGate. [Link]
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Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. National Center for Biotechnology Information. [Link]
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DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Nanoscale and Advanced Materials. [Link]
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Structure–property relationship and design of carbazole naphthalene-based linear materials for organic and perovskite photovoltaics. Royal Society of Chemistry. [Link]
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Transient Absorption Spectroscopy of a Carbazole-Based Room-Temperature Phosphorescent Molecule: Real-Time Monitoring of Singlet–Triplet Transitions. ACS Publications. [Link]
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Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. Wiley Online Library. [Link]
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An In-Depth Technical Guide to the Safe Handling of 3,6-dibromo-9-hexyl-9H-carbazole
Introduction: Understanding the Compound and Its Associated Risks
3,6-dibromo-9-hexyl-9H-carbazole is a halogenated aromatic compound with a carbazole core. The unique electronic properties of the carbazole unit, combined with the functional handles provided by the bromine atoms, make it a valuable building block in materials science and pharmaceutical research.[1][2] Its applications range from the synthesis of organic light-emitting diodes (OLEDs) and photovoltaic materials to its investigation in drug discovery programs as a potential anticancer agent.[2][3][4] Carbazole derivatives, through N-alkylation, are known to possess significant pharmaceutical properties.[1]
The synthesis of this compound typically involves the N-alkylation of 3,6-dibromo-9H-carbazole with an alkyl halide like 1-bromohexane.[1] This process, along with its subsequent use in reactions such as Suzuki couplings, necessitates a thorough understanding of its reactivity and toxicological profile to ensure the safety of laboratory personnel.[2] This guide provides a comprehensive overview of the health and safety considerations, risk mitigation strategies, and emergency protocols for handling this compound, grounded in established safety data and field-proven laboratory practices.
Hazard Identification and Comprehensive Risk Assessment
A proactive approach to safety begins with a complete understanding of the compound's intrinsic hazards. While specific toxicological data for this compound is not extensively documented, the available Safety Data Sheets (SDS) for it and structurally similar compounds provide a clear and consistent hazard profile.[5][6]
GHS Classification and Health Effects
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[5][6] The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[7]
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning |
The causality behind these classifications is rooted in the chemical nature of halogenated aromatic compounds. Skin and eye irritation are common effects due to the potential for these molecules to disrupt cell membranes.[7] Inhalation can lead to respiratory tract irritation as the fine particles deposit on mucous membranes.[7]
Physical and Chemical Properties
Understanding the physical state and properties of a chemical is critical for anticipating its behavior in the laboratory and selecting appropriate controls. For instance, as a solid powder, the primary risk during handling is the generation of airborne dust, which can be easily inhaled or settle on surfaces, leading to unintentional skin contact.[7][8]
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₉Br₂N | [1][9] |
| Molecular Weight | 409.17 g/mol | [9] |
| Appearance | White to light yellow solid/powder | [1][10] |
| Melting Point | 373–375 K (100-102 °C) | [1] |
| Solubility | Not specified, but likely soluble in organic solvents like DMF, Chloroform, and Ethanol based on synthesis procedures. | [1] |
| Stability | Stable under recommended storage conditions. | [6] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [11] |
| Hazardous Decomposition | Combustion may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr). | [7][11] |
Proactive Risk Assessment Workflow
A self-validating safety protocol requires a systematic risk assessment before any experimental work begins. The following workflow illustrates the key decision points for ensuring all hazards are identified and controlled.
Caption: A systematic workflow for assessing risks before handling the compound.
Engineering Controls & Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes engineering solutions over personal protective equipment. This principle is paramount for ensuring robust protection against exposure.
Primary Engineering Controls
-
Chemical Fume Hood: All handling of this compound solid, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[12] This is the most critical control measure to prevent the inhalation of dust particles and to contain any potential spills.[7]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][7]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact and unexpected events.[13][14]
-
Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during the handling of large quantities of solutions or during vigorous reactions.
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure.[7] Always check the manufacturer's guidelines for breakthrough time and degradation with the solvents being used. Contaminated gloves should be removed promptly using the proper technique and disposed of as chemical waste.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[6]
-
-
Respiratory Protection: If engineering controls fail or during a large-scale cleanup where dust concentrations may be high, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter should be used.[7] Respirator use must be part of a formal respiratory protection program.[15]
Standard Operating Procedures: From Storage to Synthesis
Adherence to validated protocols is the cornerstone of laboratory safety. The following procedures are designed to minimize exposure and ensure safe handling.
Storage and Transport
-
Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] To prevent degradation and potential side reactions, it is advisable to store it under an inert atmosphere, such as nitrogen or argon.[12]
-
Segregation: Keep away from incompatible materials like strong oxidizing agents.[7]
-
Transport: When moving the compound within the laboratory, ensure the primary container is sealed and placed within a secondary, non-breakable container.
Experimental Protocol: Weighing and Preparing a Solution
This protocol demonstrates the integration of safety measures into a common laboratory task. The causality is clear: each step is designed to contain the solid powder and prevent its release into the work environment.
-
Preparation: Don all required PPE (goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.
-
Staging: Place a calibrated analytical balance, weigh paper, spatula, the stock container of this compound, the destination flask, and the chosen solvent inside the fume hood.
-
Weighing: Carefully open the stock container. Using a clean spatula, transfer the approximate amount of solid onto the weigh paper on the balance. Avoid any rapid movements that could generate dust.
-
Transfer: Once the desired mass is weighed, carefully pick up the weigh paper and funnel the solid into the destination flask. Tap the paper gently to ensure a complete transfer.
-
Dissolution: Add the solvent to the flask. Swirl gently or use a magnetic stirrer to dissolve the solid.
-
Cleanup: Securely close the stock container. Fold the used weigh paper and dispose of it, along with any used gloves, into the designated solid hazardous waste container inside the fume hood.
-
Finalization: Wipe down the spatula and the balance surface with a solvent-dampened cloth to remove any residual particles. Dispose of the cloth in the solid waste container.
Emergency Procedures: A Validated Response Plan
In the event of an accidental exposure or release, a rapid and informed response is critical to minimizing harm.
Emergency Response Decision Tree
Caption: A decision tree for responding to laboratory emergencies.
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation occurs, get medical advice.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[6][7] If eye irritation persists, seek immediate medical attention.
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[5] Immediately call a POISON CENTER or doctor for treatment advice.[5]
Spill Containment and Cleanup
For minor spills contained within a fume hood:
-
Ensure full PPE is worn.
-
Gently cover the spill with an absorbent material from a chemical spill kit to avoid generating more dust.
-
Carefully sweep or vacuum the material up and place it into a labeled, sealed container for hazardous waste disposal.[7]
-
Decontaminate the area with an appropriate solvent and wipe clean.
-
Dispose of all cleanup materials as hazardous waste.
For major spills, evacuate the area and contact your institution's environmental health and safety department immediately.[11]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry powder, chemical foam, water spray, or carbon dioxide (CO₂).[7]
-
Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products like HBr and NOx.[6][7]
Waste Disposal
All materials contaminated with this compound, including excess reagent, reaction mixtures, and cleanup materials, must be treated as hazardous waste.
-
Segregation: Dispose of the waste in a clearly labeled, sealed container. Follow institutional guidelines for segregating halogenated organic waste.
-
Disposal Operations: Ensure the product is disposed of by licensed waste carriers.[5] Do not pour waste down the drain or mix it with general refuse.[6][11]
Conclusion
This compound is a chemical of significant utility in modern research, but it requires careful and informed handling. Its primary hazards—skin, eye, and respiratory irritation, along with oral toxicity—are well-defined. By implementing a hierarchical control strategy that prioritizes engineering controls like fume hoods and is supported by diligent use of appropriate PPE, researchers can effectively mitigate these risks. A proactive safety culture, built on thorough risk assessment, adherence to established protocols, and preparedness for emergencies, is the key to harnessing the scientific potential of this compound without compromising personal or environmental safety.
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Duan, X.-M., et al. (2005). This compound. Acta Crystallographica Section E: Crystallographic Communications, E61(11), o3977-o3978. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3,6-dibromo-9-hexyl-9H-carbazole
Introduction: The Significance of N-Alkylated Carbazoles
Carbazole derivatives are a cornerstone in the development of advanced organic materials and pharmaceutical agents. Their unique electronic and photophysical properties make them indispensable building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as host materials for phosphorescent emitters.[1] The strategic functionalization of the carbazole nucleus, particularly at the 3, 6, and 9 positions, allows for the fine-tuning of these properties. The introduction of an N-alkyl chain, such as a hexyl group, at the 9-position significantly enhances the solubility of the carbazole unit in common organic solvents. This improved processability is a critical consideration for the fabrication of thin-film electronic devices. Furthermore, N-alkylation can influence the molecular packing in the solid state, which in turn affects charge transport characteristics. From a pharmaceutical perspective, N-alkylation of carbazoles has been shown to impart a range of biological activities.[2]
This document provides a comprehensive guide to the synthesis of 3,6-dibromo-9-hexyl-9H-carbazole from its precursor, 3,6-dibromo-9H-carbazole. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol, and discuss critical aspects of reagent selection, reaction monitoring, purification, and characterization.
Chemical Principles and Mechanistic Insights
The synthesis of this compound is achieved through a nucleophilic substitution reaction, specifically an N-alkylation. The core of this transformation lies in the deprotonation of the nitrogen atom in the carbazole ring, followed by its reaction with an alkyl halide.
The Role of the Base: Deprotonation of the Carbazole Nitrogen
The nitrogen atom in 3,6-dibromo-9H-carbazole is part of a secondary amine within an aromatic system. The pKa of the N-H proton in carbazole is in the mid-teens, making it weakly acidic.[3] To facilitate the N-alkylation, a sufficiently strong base is required to deprotonate the nitrogen, generating the carbazolide anion. This anion is a significantly more potent nucleophile than the neutral carbazole.
Potassium hydroxide (KOH) is a commonly employed and effective base for this purpose. In a polar aprotic solvent like dimethylformamide (DMF), the hydroxide ion is a strong enough base to quantitatively deprotonate the carbazole. Other bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) can also be used, with the choice often depending on the specific substrate and desired reaction conditions.[4][5]
The Alkylation Step: An Sₙ2 Reaction
Once the carbazolide anion is formed, it acts as a nucleophile and attacks the electrophilic carbon atom of the alkyl halide (in this case, 1-bromohexane). This proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. The bromide ion serves as the leaving group.
The choice of the alkylating agent is crucial. Primary alkyl halides, such as 1-bromohexane, are ideal for Sₙ2 reactions as they are less sterically hindered. The use of secondary or tertiary alkyl halides could lead to competing elimination reactions (E2), reducing the yield of the desired N-alkylated product.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
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Application Notes and Protocols for the N-Alkylation of 3,6-Dibromocarbazole
Introduction: The Significance of N-Alkylated 3,6-Dibromocarbazole Derivatives
N-alkylated 3,6-dibromocarbazole serves as a crucial building block in the synthesis of a wide array of functional organic materials and pharmacologically active compounds.[1][2] The carbazole core, a nitrogen-containing heterocyclic aromatic compound, possesses a large π-electron conjugated system, bestowing it with remarkable photoelectric properties.[1] This makes its derivatives highly valuable in the fields of organic light-emitting diodes (OLEDs), photovoltaics, and photorefractive polymers. In medicinal chemistry, carbazole derivatives have shown promise as anti-cancer and anti-migratory agents.[2]
The introduction of an alkyl chain at the nitrogen atom (N-alkylation) is a critical synthetic step that significantly influences the solubility, processability, and electronic properties of the resulting carbazole derivatives.[3] This protocol provides a detailed and robust methodology for the N-alkylation of 3,6-dibromocarbazole, offering insights into the reaction mechanism, optimization strategies, and troubleshooting.
Mechanistic Insights: Understanding the N-Alkylation Reaction
The N-alkylation of 3,6-dibromocarbazole proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the carbazole nitrogen by a suitable base, forming a carbazolide anion. This highly nucleophilic anion then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), leading to the formation of the N-C bond and the desired N-alkylated product.
The choice of base and solvent is paramount for the success of this reaction. The base must be strong enough to deprotonate the carbazole's N-H group (pKa in the mid-teens), but not so strong as to cause unwanted side reactions.[4] The solvent must be able to dissolve the reactants and facilitate the interaction between the carbazolide anion and the alkylating agent. Aprotic polar solvents are often preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the carbazolide anion.
Caption: Mechanism of N-alkylation of 3,6-dibromocarbazole.
Detailed Experimental Protocol
This protocol outlines a general and robust procedure for the N-alkylation of 3,6-dibromocarbazole. Specific quantities and reaction times may need to be optimized depending on the specific alkylating agent used.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3,6-Dibromocarbazole | >98% | Commercially Available | Ensure it is dry before use. |
| Alkyl Halide (e.g., Ethyl Bromide, 1-Bromobutane) | Reagent Grade | Commercially Available | Use a slight excess (1.1-1.5 equivalents). |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Commercially Available | A common and effective base. Other bases like NaH or Cs₂CO₃ can be used. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | A suitable polar aprotic solvent. Anhydrous THF or DMSO can also be used.[5] |
| Tetrabutylammonium Bromide (TBAB) | Reagent Grade | Commercially Available | Optional phase-transfer catalyst, particularly useful for less reactive alkyl halides.[5] |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Deionized Water | For workup. | ||
| Brine (Saturated NaCl solution) | For workup. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | For drying the organic phase. | ||
| Round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle with temperature control | |||
| Condenser | |||
| Separatory funnel | |||
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3,6-dibromocarbazole (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The amount of solvent should be sufficient to ensure good stirring (typically a 0.1-0.5 M solution of the carbazole).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the reaction mixture. If using a phase-transfer catalyst like TBAB, it can be added at this stage (0.05-0.1 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC, typically after 4-24 hours), cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with dichloromethane (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of hexanes and ethyl acetate).
Caption: Experimental workflow for N-alkylation of 3,6-dibromocarbazole.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale and Causality | Troubleshooting |
| Base | K₂CO₃ is a good starting point. For less reactive alkyl halides, stronger bases like NaH or Cs₂CO₃ can be used.[5] | The basicity influences the rate of deprotonation. Stronger bases lead to faster reactions but may increase side products. | Incomplete reaction: Increase the amount of base, switch to a stronger base, or increase the reaction temperature. |
| Solvent | Anhydrous DMF or DMSO are generally effective.[5] | Polar aprotic solvents enhance the nucleophilicity of the carbazolide anion. The solvent must be dry to prevent quenching of the anion. | Low yield: Ensure the solvent is anhydrous. Consider switching to a different polar aprotic solvent. |
| Temperature | 60-100 °C is a typical range. | Higher temperatures increase the reaction rate but can also lead to decomposition or side reactions. | Slow reaction: Increase the temperature cautiously while monitoring for side product formation. |
| Alkylating Agent | Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. | The leaving group ability (I⁻ > Br⁻ > Cl⁻) affects the rate of the Sₙ2 reaction. | No reaction with alkyl chloride: Switch to the corresponding bromide or iodide, or use a phase-transfer catalyst. |
| Phase-Transfer Catalyst (PTC) | TBAB or 18-crown-6 can be beneficial, especially in less polar solvents or with less reactive alkylating agents.[5] | The PTC facilitates the transfer of the carbazolide anion from the solid phase (if using a solid base) or aqueous phase to the organic phase where the reaction occurs.[4][6] | Slow or incomplete reaction: Add a catalytic amount of a PTC. |
Purification and Characterization
Purification of the N-alkylated 3,6-dibromocarbazole is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective in separating the product from unreacted starting material and any byproducts. Recrystallization from a suitable solvent or solvent mixture can also yield a highly pure product.
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the successful alkylation at the nitrogen atom.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point: A sharp melting point is indicative of high purity.
Alternative Synthetic Approaches
While the described protocol is a widely used and effective method, alternative approaches for the N-alkylation of carbazoles exist:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often leads to higher yields.[7][8][9] The reaction is typically carried out by mixing the carbazole, alkyl halide, and a solid support like potassium carbonate, and irradiating the mixture in a microwave oven.[8][9]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be applied to the synthesis of N-aryl carbazoles.[10][11][12][13] While more commonly used for N-arylation, variations for N-alkylation exist.
Safety Considerations
-
Alkylating agents are often toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents like DMF and THF can be flammable and hygroscopic. Handle them under an inert atmosphere and away from ignition sources.
-
Strong bases like NaH are highly reactive and pyrophoric. They should be handled with extreme care under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
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-
PTC Organics, Inc. PTC N-Alkylation of Carbazole Derivative. Available at: [Link]
-
Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications, 27(9), 1553-1560. Available at: [Link]
-
McCann, L. C., & Raftery, J. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 1848–1858. Available at: [Link]
- CN Patent CN105523990A, Preparation method of high-purity 3,6-dibromo-carbazole.
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Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications, 27(9), 1553-1560. Available at: [Link]
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ResearchGate. Can anyone help me regarding N-alkylation of 3-bromo carbazole??. Available at: [Link]
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Organic Syntheses Procedure, 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Available at: [Link]
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ACS Publications. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Available at: [Link]
- EP Patent EP0858995A1, Process for the preparation of N-alkyl carbazoles.
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Al-Warhi, T., et al. (2019). Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. Molecules, 24(21), 3844. Available at: [Link]
-
Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications, 27(9), 1553-1560. Available at: [Link]
-
Arkivoc. Recent developments in C−H functionalization of carbazoles. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. Available at: [Link]
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Organic & Biomolecular Chemistry. Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Available at: [Link]
-
Macmillan Group. Phase-Transfer Catalysis (PTC). Available at: [Link]
-
ACS Publications. Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization. Available at: [Link]
-
ResearchGate. The First High Molecular Weight Poly(N-alkyl-3,6-carbazole)s. Available at: [Link]
-
National Institutes of Health. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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Application Notes & Protocols: Hole-Transporting Materials in Perovskite Solar Cells
Introduction: The Critical Role of the Hole-Transporting Material (HTM)
Perovskite solar cells (PSCs) have emerged as a leading next-generation photovoltaic technology, with power conversion efficiencies (PCEs) now rivaling those of established silicon-based cells.[1][2] The typical PSC architecture is a layered structure where a light-absorbing perovskite material is sandwiched between charge-transporting layers. The Hole-Transporting Material (HTM), which constitutes the Hole-Transporting Layer (HTL), is a pivotal component in this architecture.[3][4] Its primary function is to efficiently extract photogenerated positive charge carriers (holes) from the perovskite layer and transport them to the electrode, while simultaneously blocking electrons to prevent charge recombination.[5][6] The properties of the HTM and the quality of the perovskite/HTM interface are, therefore, critical determinants of overall device efficiency, stability, and reproducibility.[7][8]
This guide provides an in-depth exploration of the application of HTMs in PSCs, moving from fundamental principles to detailed, field-proven laboratory protocols.
Pillar 1: Designing the Ideal Hole-Transporting Material
The selection or design of an effective HTM is not arbitrary; it is governed by a set of stringent electronic and material property requirements. Understanding these criteria is essential for optimizing device performance.
Core Functions of the HTM:
-
Efficient Hole Extraction: Rapidly transfer holes from the perovskite's valence band.
-
Electron Blocking: Prevent electrons from the perovskite's conduction band from reaching the anode, which would cause a short-circuit and recombination losses.[5]
-
Interface Passivation: Reduce electronic trap states at the perovskite surface, minimizing non-radiative recombination.[5]
-
Protective Barrier: Shield the underlying perovskite layer from environmental factors like moisture and oxygen, as well as from damage during the deposition of the top metal electrode.[6]
To fulfill these roles, an ideal HTM must possess the following properties:
-
Appropriate Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be energetically aligned between the valence band of the perovskite and the work function of the anode (typically gold or silver).[9][10] This alignment provides the necessary energetic driving force for efficient hole extraction.
-
High Hole Mobility: The material must transport holes effectively with minimal resistive losses. A desirable mobility is generally in the range of 10⁻³ to 10⁻⁴ cm²v⁻¹s⁻¹.[3]
-
Optimal Film-Forming Properties: The HTM must form a uniform, pinhole-free thin film that completely covers the perovskite layer to prevent shunting pathways.
-
High Transparency: The HTM should not absorb light in the visible spectrum that could otherwise be captured by the perovskite layer.
-
Thermal and Chemical Stability: The material must be stable under thermal stress during device operation and chemically inert with respect to the perovskite and adjacent layers.[11]
The interplay of these properties is visualized in the energy level diagram of a standard n-i-p device architecture.
Caption: Energy level alignment in a typical n-i-p perovskite solar cell.
Pillar 2: A Comparative Overview of Common HTMs
HTMs are broadly classified into organic small molecules, polymers, and inorganic compounds. Each class offers a distinct set of advantages and challenges.[3][4][11]
| Material Class | Example HTM | HOMO Level (eV) | Hole Mobility (cm²/V·s) | Key Advantages | Key Disadvantages |
| Organic Small Molecule | Spiro-OMeTAD | ~ -5.2 | ~ 10⁻⁴ - 10⁻⁵ | Benchmark material, high PCE, good film formation.[9][12] | High cost, complex synthesis, requires hygroscopic dopants, potential instability.[3][13][14] |
| Organic Polymer | PTAA | ~ -5.2 to -5.4 | ~ 10⁻³ - 10⁻⁴ | Good film-forming, high thermal stability, tunable energy levels.[15][16][17] | Batch-to-batch variation, often requires dopants for high performance.[15] |
| Inorganic | Nickel Oxide (NiOₓ) | ~ -5.0 to -5.4 | ~ 10⁻⁶ - 10⁻³ | High stability (thermal, chemical), low cost, suitable for inverted devices.[10][11] | Lower intrinsic conductivity, often requires high-temperature processing or sputtering.[11] |
| Inorganic | Copper Thiocyanate (CuSCN) | ~ -5.3 | ~ 10⁻³ - 10⁻² | High hole mobility, low cost, solution processable at low temperatures.[11] | Sensitivity to moisture can lead to non-uniform films, potential for interfacial reactions.[11] |
Pillar 3: Core Protocols for HTL Fabrication & Integration
The following protocols provide step-by-step methodologies for the preparation and deposition of the most common organic HTMs, Spiro-OMeTAD and PTAA, which are staples in high-efficiency n-i-p device architectures.
Protocol 1: HTM Solution Preparation
Rationale: The intrinsic conductivity of many organic HTMs is low. To enhance charge transport and improve the alignment of the HTM's Fermi level with the perovskite's valence band, chemical doping is essential.[18] Common p-dopants include lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), which oxidizes the HTM, and additives like 4-tert-butylpyridine (tBP), which improves film morphology and mitigates interfacial recombination.[9] However, the hygroscopic nature of Li-TFSI is a known contributor to device instability, prompting research into alternative dopants and dopant-free materials.[13][19]
Materials & Reagents:
-
HTM: Spiro-OMeTAD or PTAA
-
Additives: Li-TFSI, 4-tert-butylpyridine (tBP), Cobalt(III) complex (e.g., FK209)
-
Acetonitrile (ACN) for stock solutions
-
Vials, micropipettes, magnetic stirrer, nitrogen or argon-filled glovebox.
Standard Solution Recipes:
| Component | Stock Solution | Volume per 1 mL of Host Solvent | Final Molar Concentration | Purpose |
| Spiro-OMeTAD | - | 72.3 mg | 70 mM | Hole-Transporting Material |
| Li-TFSI | 520 mg/mL in ACN | 17.5 µL | 25 mM | p-dopant, increases conductivity[9] |
| tBP | - | 28.8 µL | 220 mM | Additive, improves morphology, suppresses recombination[9] |
| PTAA | - | 10 mg | ~7-10 mM | Hole-Transporting Material |
| Li-TFSI | 520 mg/mL in ACN | 7.5 µL | 11 mM | p-dopant (lower concentration needed vs. Spiro)[15] |
| tBP | - | 7.5 µL | 58 mM | Additive[15] |
Procedure:
-
Work Environment: All solution preparation should be performed inside a nitrogen or argon-filled glovebox to minimize exposure to moisture and oxygen, which can degrade materials and affect device performance.
-
Prepare Stock Solutions: Dissolve Li-TFSI in acetonitrile to create a high-concentration stock solution (e.g., 520 mg/mL). This is done because Li-TFSI has poor solubility directly in chlorobenzene.
-
Dissolve HTM: Weigh the HTM (Spiro-OMeTAD or PTAA) into a clean vial. Add the required volume of the host solvent (e.g., Chlorobenzene).
-
Stir: Place a small magnetic stir bar in the vial and stir the solution at room temperature for at least 1-2 hours, or until the HTM is fully dissolved. For polymers like PTAA, gentle heating (40-60 °C) may be required.
-
Add Dopants: Using a micropipette, add the required volumes of the tBP and the Li-TFSI stock solution to the HTM solution while it is stirring.
-
Final Stir/Filtration: Allow the final solution to stir for another 30 minutes to ensure homogeneity. Before use, it is best practice to filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates.
Protocol 2: HTL Deposition by Spin-Coating
Rationale: Spin-coating is the most common laboratory technique for depositing thin, uniform films from solution. The spin speed and duration are critical parameters that control the final thickness of the HTL. An optimal thickness (typically 30-200 nm depending on the material) is crucial; a layer that is too thin may be non-uniform, leading to shorting, while a layer that is too thick can increase series resistance. The subsequent annealing step removes residual solvent and can improve the film's morphology and crystallinity.
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Application Notes and Protocols for Thin-Film Fabrication of 3,6-dibromo-9-hexyl-9H-carbazole Layers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Scaffolding of 3,6-dibromo-9-hexyl-9H-carbazole
This compound is a versatile organic semiconductor building block that has garnered significant interest for its potential applications in a range of electronic and optoelectronic devices. Its carbazole core provides excellent hole-transporting properties and high thermal stability, while the bromine substituents at the 3 and 6 positions offer reactive sites for further molecular engineering through cross-coupling reactions. The N-hexyl chain enhances solubility in common organic solvents, making it amenable to solution-based processing techniques for thin-film fabrication.[1]
This guide provides a comprehensive overview of the primary techniques for creating high-quality thin films of this compound, including solution-based methods like spin coating and blade coating, as well as vacuum-based thermal evaporation. The protocols detailed herein are designed to be a robust starting point for researchers, with explanations of the critical parameters that influence film morphology, crystallinity, and ultimately, device performance.
I. Solution-Based Thin-Film Fabrication: A Practical Approach
Solution-based deposition techniques are attractive for their low cost, high throughput, and compatibility with large-area and flexible substrates. The key to successful solution processing lies in the careful control of solution preparation, deposition parameters, and post-deposition treatments.
Precursor Solution Preparation: The Foundation of a Good Film
A well-prepared precursor solution is paramount for achieving uniform, defect-free thin films. The choice of solvent and the concentration of the solute are critical parameters that directly impact the final film quality.
Rationale for Solvent Selection:
The ideal solvent should completely dissolve this compound to form a true solution, free of aggregates. The solvent's boiling point and vapor pressure are crucial factors that influence the drying dynamics during deposition. Common solvents for carbazole derivatives include chloroform, chlorobenzene, toluene, and tetrahydrofuran (THF).[1][2] For spin coating, a solvent with a moderately low boiling point is often preferred to allow for controlled evaporation and film formation.
Protocol for Solution Preparation:
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., chloroform or chlorobenzene) to the desired concentration. A typical starting concentration range is 5-20 mg/mL. The optimal concentration will depend on the desired film thickness and the chosen deposition technique.
-
Sonication: To ensure complete dissolution and a homogeneous solution, sonicate the mixture in an ultrasonic bath for 15-30 minutes.
-
Filtration: Prior to use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could act as nucleation sites for defects in the film.
Table 1: Recommended Solvents and Starting Concentrations
| Solvent | Boiling Point (°C) | Typical Concentration Range (mg/mL) | Notes |
| Chloroform | 61.2 | 5-15 | Good solubility, relatively fast evaporation. |
| Chlorobenzene | 131.7 | 10-20 | Slower evaporation rate, can lead to more ordered films. |
| Toluene | 110.6 | 10-20 | Common solvent for organic electronics. |
| Tetrahydrofuran (THF) | 66 | 5-15 | Can be used, but its lower boiling point may require faster spin speeds. |
Spin Coating: A Ubiquitous Technique for Uniform Films
Spin coating is a widely used method for depositing thin films from solution. It relies on centrifugal force to spread the solution across a substrate, resulting in a thin, uniform layer as the solvent evaporates.
Causality Behind Experimental Choices:
-
Spin Speed: The final film thickness is inversely proportional to the square root of the spin speed. Higher speeds result in thinner films.
-
Spin Time: The duration of the spin cycle should be sufficient for the majority of the solvent to evaporate and the film to solidify.
-
Acceleration: A controlled acceleration ramp can help to prevent the formation of defects during the initial spreading of the solution.
Experimental Protocol for Spin Coating:
-
Substrate Preparation: Begin with a thoroughly cleaned substrate (e.g., silicon wafer, glass, or ITO-coated glass). A common cleaning procedure involves sequential sonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen. An optional UV-ozone or oxygen plasma treatment can be used to improve the wettability of the substrate surface.
-
Dispensing: Place the substrate on the spin coater chuck and dispense a small amount of the filtered this compound solution onto the center of the substrate.
-
Spinning: Initiate the spin coating program. A two-step program is often effective:
-
Step 1 (Spreading): 500-1000 rpm for 5-10 seconds to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning): 2000-5000 rpm for 30-60 seconds to achieve the desired thickness and evaporate the solvent.
-
-
Annealing (Optional but Recommended): Transfer the coated substrate to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox) and anneal at a temperature below the material's melting point (Melting point of this compound is 98-102 °C[3]) but above its glass transition temperature (if known). A typical annealing temperature range for small molecule organic semiconductors is 80-120°C for 10-30 minutes. Annealing can improve the crystallinity and molecular ordering within the film, leading to enhanced charge transport properties.[4][5]
Blade Coating (Doctor Blading): Towards Large-Area Deposition
Blade coating is a scalable deposition technique that involves shearing a solution onto a substrate using a precision blade. It is well-suited for producing large-area films with controlled thickness.
Causality Behind Experimental Choices:
-
Blade Gap: The distance between the blade and the substrate is a primary determinant of the wet film thickness.
-
Coating Speed: The speed at which the blade moves across the substrate influences the shearing force and the drying time.
-
Substrate Temperature: Heating the substrate during coating can accelerate solvent evaporation and influence film morphology.
Experimental Protocol for Blade Coating:
-
Setup: Secure the cleaned substrate on a flat, heated stage. Position the blade at a fixed height (blade gap) above the substrate.
-
Solution Dispensing: Dispense a line of the filtered precursor solution in front of the blade.
-
Coating: Move the blade at a constant speed across the substrate, dragging the solution to form a wet film.
-
Drying and Annealing: The film can be dried on the heated stage. Subsequent thermal annealing, as described for spin coating, can be performed to improve film quality.
II. Vacuum Thermal Evaporation: The Path to High Purity Films
Vacuum thermal evaporation (VTE) is a physical vapor deposition technique where the source material is heated in a high-vacuum chamber until it sublimes or evaporates. The vapor then travels in a line-of-sight path and condenses on a cooler substrate, forming a thin film.
Rationale for VTE:
VTE is capable of producing highly pure and uniform thin films with precise thickness control. It is particularly well-suited for small molecules like this compound that can be sublimed without decomposition. The high thermal stability of carbazole derivatives makes them good candidates for this technique.[1]
Experimental Protocol for Thermal Evaporation:
-
Source Preparation: Load a small amount of this compound powder into a suitable evaporation source, such as a quartz crucible or a tantalum boat.
-
Substrate Mounting: Mount the cleaned substrate on a holder above the evaporation source. The distance between the source and substrate will affect the deposition rate and uniformity.
-
Vacuum Pumping: Evacuate the deposition chamber to a high vacuum, typically in the range of 10-6 to 10-7 Torr.
-
Deposition: Gradually heat the evaporation source until the material starts to sublime. The deposition rate can be monitored in real-time using a quartz crystal microbalance (QCM). A typical deposition rate for small molecule organic semiconductors is 0.1-1 Å/s.
-
Thickness Control: Continue the deposition until the desired film thickness is achieved, as measured by the QCM.
-
Cooling and Venting: After deposition, allow the substrate to cool down before venting the chamber to atmospheric pressure.
III. Characterization of this compound Thin Films
A thorough characterization of the fabricated thin films is essential to understand their properties and to correlate them with the deposition parameters.
Table 2: Key Characterization Techniques
| Property | Technique | Information Obtained |
| Morphology and Topography | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) | Surface roughness, grain size, presence of defects.[6] |
| Crystallinity and Molecular Ordering | X-ray Diffraction (XRD), Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | Crystalline phases, degree of crystallinity, molecular orientation. |
| Optical Properties | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy | Absorption and emission spectra, optical bandgap. |
| Thickness | Ellipsometry, Profilometry | Precise measurement of film thickness. |
| Electrical Properties | Field-Effect Transistor (FET) measurements, Space-Charge Limited Current (SCLC) measurements | Charge carrier mobility, on/off ratio, threshold voltage.[7] |
IV. Troubleshooting Common Issues in Thin-Film Fabrication
-
Pinholes and Defects: Often caused by particulate contamination. Ensure thorough cleaning of substrates and filtration of solutions.
-
Non-uniform Films: In spin coating, this can result from improper solution dispensing or incorrect spin parameters. In blade coating, variations in blade speed or an uneven substrate can be the cause.
-
Poor Crystallinity: The as-deposited films may be largely amorphous. Thermal annealing is a crucial step to induce crystallization and improve molecular ordering. The annealing temperature and time should be optimized.[4][5]
V. Conclusion
The fabrication of high-quality this compound thin films is achievable through both solution-based and vacuum-based techniques. The choice of method will depend on the specific application, desired film properties, and available equipment. Careful control over the experimental parameters outlined in these protocols is critical for obtaining reproducible and high-performance films. Further optimization of these parameters for specific device architectures is encouraged to unlock the full potential of this promising organic semiconductor material.
References
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Duan, X.-M., Huang, P.-M., Li, J.-S., Zheng, P.-W., Zeng, T., & Bai, G.-Y. (2005). This compound. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3977–o3978. [Link]
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ACS Applied Materials & Interfaces. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
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Controlling the Morphology of Spin coated Polymer Blend Films. (n.d.). White Rose eTheses Online. Retrieved January 23, 2026, from [Link]
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Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2021). MDPI. [Link]
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This compound. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Effect of Annealing Temperature on the Structural and Optical Properties of ZrO2 Thin Films. (2019). Koreascience. [Link]
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Electrical characterization of organic semiconductor thin films. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Enhanced Hole Mobility of p-Type Materials by Molecular Engineering for Efficient Perovskite Solar Cells. (2018). PubMed Central. [Link]
-
Poly(2,7-carbazole) Derivatives as Semiconductors for Organic Thin-Film Transistors. (2007). Wiley Online Library. [Link]
-
1,3,6-Tribromo-9-ethyl-9H-carbazole. (2016). ResearchGate. [Link]
-
Spin Coating P3HT/PCBM on Silicon wafers. (2013). ResearchGate. [Link]
-
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Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. (2023). DergiPark. [Link]
-
Spin coating mediated morphology modulation in self assembly of peptides. (2021). Royal Society of Chemistry. [Link]
-
Study of hole mobility in poly(N-vinylcarbazole) films doped with CdSe/ZnS quantum dots encapsulated by 11-(N-carbazolyl) undecanoic acid (C11). (2013). ResearchGate. [Link]
-
Effect of Annealing Temperature on the Morphology, Structure and Optical Properties of Spin-Coated SnO2 Films for Solar Cell Application. (2024). MDPI. [Link]
-
Fabrication of high performance/highly functional field-effect transistor devices based on[4]phenacene thin films. (2014). Royal Society of Chemistry. [Link]
-
Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. (2018). PubMed. [Link]
-
Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. (2024). MDPI. [Link]
-
Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy. (2017). AZoM. [Link]
-
Investigation of Influence of Spin Coating Parameters on the Morphology of ZnO Thin Films by Taguchi Method. (2013). Arab Journals Platform. [Link]
-
The Influence of Annealing and Film Thickness on the Specific Properties of Co40Fe40Y20 Films. (2023). PubMed Central. [Link]
-
Influence of Alkyl Chain Branching Positions on the Hole Mobilities of Polymer Thin-Film Transistors. (2012). Wiley Online Library. [Link]
-
Solution-processable orange-red thermally activated delayed fluorescence emitters with 3,6-disubstituted carbazole for highly efficient OLEDs with low efficiency roll-off. (2020). ResearchGate. [Link]
-
9H-Carbazole, 9-ethyl-3,6-dimethyl. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
(Invited) Design and Fabrication of Organic Thin Film Transistors Using Solution-Processable Liquid Crystalline Phthalocyanine Derivatives. (2018). ResearchGate. [Link]
-
Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. (2012). ACS Publications. [Link]
-
Evolution of Surface Morphology of Spin-Coated Poly(Methyl Methacrylate) Thin Films. (2009). University of Washington. [Link]
-
A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. (2020). Royal Society of Chemistry. [Link]
-
Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. (2020). PubMed Central. [Link]
-
Improved organic thin-film transistor performance using novel self-assembled monolayers. (2006). AIP Publishing. [Link]
-
Synthesis and fluorescence properties of 3,6-diaminocarbazole-modified pyrrolidinyl peptide nucleic acid. (2018). Royal Society of Chemistry. [Link]
-
Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. (2013). SpringerLink. [Link]
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Troubleshooting & Optimization
Technical Support Center: Effective Purification of 3,6-dibromo-9-hexyl-9H-carbazole via Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of 3,6-dibromo-9-hexyl-9H-carbazole by recrystallization. This document offers a blend of theoretical principles and field-tested methodologies to empower you to overcome common challenges and achieve high-purity material.
Introduction: The Criticality of Purity for Carbazole Derivatives
This compound is a key building block in the synthesis of organic electronic materials, including those used in organic light-emitting diodes (OLEDs) and solar cells.[1] Its purity is paramount, as even minor impurities can significantly compromise the performance and longevity of these devices. Recrystallization is a powerful and cost-effective technique for purifying this compound, leveraging differences in solubility between the desired product and its impurities in a given solvent system. This guide will walk you through the nuances of this process, from solvent selection to troubleshooting common issues.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when purifying this compound.
Q1: What is the recommended starting solvent for the recrystallization of this compound?
Based on documented procedures, ethanol (EtOH) is an excellent starting solvent for the recrystallization of this compound, yielding high-purity crystals with a good recovery rate.[2] A study on a similar compound, 3,6-dibromo-9-ethylcarbazole, also successfully utilized 95% ethanol.[3]
Q2: My purified product is a light yellow powder. Is this acceptable?
While the pure compound is often described as white crystalline needles or a white powder, a faint yellow tinge is not uncommon for carbazole derivatives and can still indicate a product with greater than 98% purity.[4] However, a pronounced yellow or brown color suggests the presence of impurities, which should be addressed.
Q3: What is the expected melting point of pure this compound?
The reported melting point for this compound is in the range of 98.0 to 102.0 °C.[4] A sharp melting point within this range is a good indicator of high purity. A broad melting range often signifies the presence of impurities.
Q4: Can I use a solvent mixture for recrystallization?
Yes, a mixed solvent system can be effective, especially if a single solvent does not provide the ideal solubility profile. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. This is followed by gentle heating to redissolve the solid and then slow cooling. For carbazole derivatives, mixtures like dichloromethane/ethanol have been used.[5]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.
Problem 1: The Compound "Oils Out" Instead of Forming Crystals
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a frequent issue with impure compounds or when the cooling process is too rapid.
Causality: The presence of impurities can depress the melting point of the compound, causing it to separate from the solution as a supercooled liquid. Rapid cooling can also lead to the solution becoming supersaturated at a temperature above the compound's melting point in the solvent mixture.
Solutions:
-
Slow Down the Cooling Rate: Allow the flask to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling process.
-
Add More Solvent: The concentration of the solute might be too high. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.
-
Use a Seed Crystal: If you have a small amount of pure, crystalline material, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.
-
Scratch the Inner Surface of the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and initiate crystallization.
-
Consider a Different Solvent: The chosen solvent may not be ideal. Experiment with other solvents or solvent mixtures.
Problem 2: No Crystals Form Upon Cooling
This is a common frustration that typically points to one of two issues: either the solution is not sufficiently saturated, or it is supersaturated and requires a trigger to initiate crystallization.
Causality: The most likely reason is the use of an excessive amount of solvent, meaning the solution does not become saturated upon cooling. Less commonly, a highly purified compound in a very clean solution may form a stable, supersaturated solution that resists spontaneous nucleation.
Solutions:
-
Reduce the Solvent Volume: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow the solution to cool again. Be cautious not to evaporate too much solvent, as this can cause the compound to crash out of solution too quickly.
-
Induce Crystallization: If you suspect a supersaturated solution, use the techniques mentioned above: add a seed crystal or scratch the inside of the flask.
-
Cool to a Lower Temperature: If cooling to 0 °C in an ice bath is insufficient, a dry ice/acetone bath can be used to reach lower temperatures, which may be necessary for more soluble compounds.
Problem 3: The Recovered Crystals are Still Impure
If the recrystallized material does not show a significant improvement in purity (as determined by melting point, TLC, or other analytical techniques), it is important to understand the nature of the impurities.
Causality:
-
Incomplete Removal of Starting Materials: The primary impurity is often the unreacted starting material, 3,6-dibromo-9H-carbazole.[6] This is particularly likely if the N-alkylation reaction did not go to completion.
-
Formation of Byproducts: Over-bromination during the synthesis of the 3,6-dibromocarbazole precursor can lead to tribromo- or other polybrominated carbazole impurities.[3] The N-alkylation reaction itself can also generate byproducts.
-
Co-crystallization of Impurities: If an impurity has a very similar structure and polarity to the desired product, it may co-crystallize, making purification by recrystallization difficult.
Solutions:
-
Perform a Second Recrystallization: A second recrystallization can often significantly improve purity.
-
Solvent Selection: The chosen solvent may not be effectively discriminating between the product and the impurity. Experiment with different solvents. For instance, if the impurity is significantly more polar than the product, a less polar solvent might leave the impurity behind.
-
Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb them. Use charcoal sparingly, as it can also adsorb the desired product.
-
Column Chromatography: If recrystallization fails to provide the desired purity, purification by column chromatography may be necessary. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point.
Experimental Protocol: Recrystallization of this compound
This protocol is a robust starting point for the purification of this compound.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-resistant surface. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Quantitative Data Summary:
| Parameter | Recommended Value/Range | Rationale |
| Solvent | Ethanol (95% or absolute) | Proven to be effective for this compound and its analogues.[2][3] |
| Solvent Volume | Minimal amount to dissolve at boiling | Maximizes yield by ensuring the solution is saturated upon cooling. |
| Cooling Rate | Slow cooling to room temperature, then ice bath | Promotes the formation of larger, purer crystals and prevents "oiling out". |
| Final Cooling Temp. | 0 °C or lower | Increases the yield by decreasing the solubility of the product. |
Visualizing the Workflow and Troubleshooting Logic
To further clarify the experimental process and decision-making, the following diagrams are provided.
Caption: Standard recrystallization workflow for this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
Organic Syntheses Procedure: 9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses. Available at: [Link]
-
Duan, X.-M., Huang, P.-M., Li, J.-S., Zheng, P.-W., Zeng, T., & Bai, G.-Y. (2005). This compound. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3977–o3978. Available at: [Link]
-
New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Available at: [Link]
-
Duan, X.-M., Han, J., Chen, L.-G., Xu, Y.-J., & Li, Y. (2005). 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4357-o4358. Available at: [Link]
-
Can anyone help me regarding N-alkylation of 3-bromo carbazole?? ResearchGate. Available at: [Link]
- CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole. Google Patents.
-
This compound | C18H19Br2N. PubChem. Available at: [Link]
-
Purification of carbazole by solvent crystallization under two forced cooling modes. ResearchGate. Available at: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery. PMC. Available at: [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. ResearchGate. Available at: [Link]
-
Recrystallization Issues. Reddit. Available at: [Link]
-
9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. Available at: [Link]
Sources
How to overcome solubility issues of poly(3,6-carbazole)s.
Technical Support Center: Poly(3,6-carbazole)s
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with poly(3,6-carbazole)s. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the significant challenge of solubility in this promising class of polymers. Our goal is to equip you with the knowledge to anticipate and resolve these issues, ensuring the smooth progress of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why do my poly(3,6-carbazole)s show such poor solubility in common organic solvents?
A1: The poor solubility of unsubstituted poly(3,6-carbazole)s stems from the rigid and planar nature of their backbone. This leads to strong intermolecular π-π stacking and aggregation, making it difficult for solvent molecules to effectively solvate the polymer chains. This inherent property is a primary hurdle in their processing and characterization.
Q2: I've synthesized a modified poly(3,6-carbazole) with alkyl side chains, but it's still not dissolving well. What could be the issue?
A2: While introducing alkyl side chains is a common strategy to improve solubility, several factors could still be at play:
-
Side Chain Length and Branching: Short or linear alkyl chains may not provide sufficient steric hindrance to overcome the strong intermolecular forces. Longer or branched side chains are generally more effective at disrupting π-π stacking.
-
Molecular Weight: The solubility of polymers is often inversely proportional to their molecular weight. If your polymerization reaction has resulted in a very high molecular weight polymer, it may still be insoluble despite the presence of side chains.
-
Purity: The presence of residual catalyst or cross-linked polymer fractions can significantly reduce solubility. Ensure your purification methods are robust.
Q3: Can I use copolymerization to enhance the solubility of my poly(3,6-carbazole)s?
A3: Absolutely. Copolymerization is a powerful technique to tailor the properties of conjugated polymers, including solubility. By introducing comonomer units with bulky or flexible side chains into the poly(3,6-carbazole) backbone, you can disrupt the regularity of the polymer chain and hinder aggregation. This strategy not only improves solubility but also allows for the fine-tuning of the polymer's electronic and optical properties.
Troubleshooting Guide: Overcoming Solubility Challenges
This section provides a systematic approach to diagnosing and resolving common solubility issues encountered during your experiments.
Issue 1: Newly synthesized poly(3,6-carbazole) is completely insoluble.
This is a common and frustrating issue, often pointing to the inherent properties of the unsubstituted polymer or issues in the synthesis itself.
Troubleshooting Workflow:
Validation & Comparative
A Comparative Guide to 9-Alkyl-3,6-dibromocarbazoles: Unraveling the Influence of Alkyl Chain Length on Physicochemical Properties
For researchers, chemists, and professionals in drug development and materials science, 9-alkyl-3,6-dibromocarbazoles represent a class of pivotal chemical intermediates. The 3,6-dibrominated carbazole core provides a rigid, planar, and electronically active scaffold, while the 9-position offers a versatile site for functionalization. The choice of the N-alkyl substituent is not merely for structural diversity; it is a critical design parameter that allows for the fine-tuning of the molecule's physical and, to a lesser extent, electronic properties. This guide provides an in-depth comparison of how varying the length of the N-alkyl chain—from short (ethyl) to long (hexyl, octyl)—systematically influences the solubility, thermal characteristics, and photophysical behavior of these essential building blocks. Understanding these structure-property relationships is paramount for their rational design and application in fields ranging from organic electronics to medicinal chemistry.[1][2]
Synthetic Strategy: N-Alkylation of the Carbazole Core
The most common and straightforward method for synthesizing 9-alkyl-3,6-dibromocarbazoles is the N-alkylation of the 3,6-dibromocarbazole precursor.[3] This reaction typically proceeds by deprotonating the carbazole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent can be optimized for yield and purity. Potassium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or acetone are frequently employed.[4][5] The reaction is generally robust and high-yielding, with the alkyl chain length having minimal impact on the reaction mechanism itself, though purification strategies may vary slightly based on the product's polarity and crystallinity.
Caption: Influence of alkyl chain length on key properties.
Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols for synthesis and characterization are essential. The following sections provide detailed, field-proven methodologies.
Protocol 1: General Synthesis of 9-Alkyl-3,6-dibromocarbazoles
This protocol describes a general procedure for the N-alkylation of 3,6-dibromocarbazole.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dibromocarbazole (1.0 eq.).
-
Reagents: Add a suitable base, such as powdered potassium hydroxide (1.5 eq.) or potassium carbonate (2.0 eq.), and the desired alkyl halide (e.g., 1-bromohexane, 1.2 eq.).
-
Solvent: Add a sufficient volume of an appropriate solvent (e.g., acetone or DMF) to dissolve the reactants. [5]4. Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 8-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If using DMF, pour the reaction mixture into a beaker of cold water to precipitate the product. If using acetone, filter off the inorganic salts.
-
Extraction: Collect the crude product by filtration. Dissolve the solid in an organic solvent like ethyl acetate or dichloromethane, wash successively with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the pure 9-alkyl-3,6-dibromocarbazole. [4][5]
Protocol 2: Thermal Property Analysis
A. Thermogravimetric Analysis (TGA) [6][7]
-
Sample Preparation: Place a small amount (5-10 mg) of the purified 9-alkyl-3,6-dibromocarbazole into a TGA sample pan (typically alumina or platinum).
-
Instrument Setup: Place the pan in the TGA instrument.
-
Method: Heat the sample from room temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: Plot the sample weight percentage as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
B. Differential Scanning Calorimetry (DSC) [6][7]
-
Sample Preparation: Accurately weigh a small amount (3-5 mg) of the sample into a hermetically sealed aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Method: Perform a heat-cool-heat cycle. For example, heat from 25 °C to a temperature above the expected melting point at 10 °C/min, cool back to 25 °C at 10 °C/min, and then perform a second heating scan at the same rate.
-
Data Analysis: The melting point (Tm) is determined from the peak of the endothermic transition in the second heating scan. The glass transition temperature (Tg), if present, appears as a step-like change in the baseline.
Protocol 3: Photophysical and Electrochemical Characterization
A. UV-Visible and Photoluminescence Spectroscopy
-
Solution Preparation: Prepare dilute solutions (e.g., 1 x 10⁻⁵ M) of the carbazole derivatives in a spectroscopic-grade solvent (e.g., THF or acetonitrile). [8]2. UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 250 nm to 500 nm.
-
PL Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λmax) and record the emission spectrum.
B. Cyclic Voltammetry (CV)
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent (e.g., acetonitrile).
-
Analyte Addition: Add the 9-alkyl-3,6-dibromocarbazole derivative to the electrolyte solution to a final concentration of ~1 mM.
-
Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.
-
Measurement: Purge the solution with an inert gas (e.g., argon) for 15 minutes. Scan the potential from an initial value (e.g., 0 V) towards a positive potential until the oxidation peak is observed, then reverse the scan.
-
Data Analysis: The oxidation potential (E_ox) can be used to estimate the HOMO energy level relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
Conclusion
The N-alkyl chain on the 3,6-dibromocarbazole scaffold is a powerful yet subtle tool for molecular engineering. By simply extending the length of this chain, researchers can systematically tune crucial physical properties to meet specific application demands. Longer alkyl chains significantly enhance solubility and depress the melting point, improving processability for organic electronics, while leaving the intrinsic, and often desirable, photophysical and electrochemical properties of the carbazole core intact. This decoupling of physical and electronic properties provides a clear and predictable strategy for the rational design of new materials and pharmaceutical intermediates based on the versatile 9-alkyl-3,6-dibromocarbazole framework.
References
- ResearchGate. (2025). The First High Molecular Weight Poly(N-alkyl-3,6-carbazole)s.
-
Duan, X.-M., et al. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, E61(11), o3977–o3978. Available at: [Link]
-
Organic Syntheses Procedure. 9H-Carbazole, 9-ethyl-3,6-dimethyl. Available at: [Link]
-
Paduszyński, K., & Domańska, U. (2014). The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities. RSC Advances, 4(44), 22934-22946. Available at: [Link]
-
PubChem. 3,6-Dibromocarbazole. Available at: [Link]
-
ResearchGate. (2018). Effect of Alkyl Chain Length in Anions on the Physicochemical Properties of Cellulose-Dissolving Protic Ionic Liquids. Available at: [Link]
-
ResearchGate. (2023). Effect of Alkylation Chain Length on Inhibiting Performance of Soluble Ionic Liquids in Water-Based Drilling Fluids. Available at: [Link]
-
Journal of the Chinese Chemical Society. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Available at: [Link]
-
MDPI. (2023). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. Available at: [Link]
-
IIETA. Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. Available at: [Link]
-
Frontiers. (2020). Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. Available at: [Link]
-
ResearchGate. (2019). UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. Available at: [Link]
-
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]
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- 7. tainstruments.com [tainstruments.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficiency of OLEDs Utilizing 3,6-dibromo-9-hexyl-9H-carbazole Derivatives as Host Materials
In the rapidly evolving landscape of organic light-emitting diode (OLED) technology, the quest for efficient, stable, and cost-effective materials is paramount. Carbazole derivatives have emerged as a cornerstone in the development of high-performance OLEDs, primarily due to their excellent hole-transporting properties, high thermal stability, and wide energy gap.[1][2] This guide provides an in-depth technical comparison of OLEDs employing a host material derived from 3,6-dibromo-9-hexyl-9H-carbazole, benchmarked against established alternatives. We will delve into the synthesis of the material, the fabrication of the device, and a comparative analysis of its performance, underpinned by experimental data and scientific rationale.
The Rationale for Carbazole-Based Hosts in High-Efficiency OLEDs
The emissive layer (EML) is the heart of an OLED, where the recombination of electrons and holes leads to the generation of light. In many high-efficiency devices, particularly phosphorescent OLEDs (PhOLEDs), the EML consists of a host material doped with a guest phosphorescent emitter.[2][3] The choice of the host material is critical and is governed by several key factors:
-
High Triplet Energy (ET): The host's triplet energy must be higher than that of the guest emitter to prevent back energy transfer and ensure efficient confinement of triplet excitons on the guest molecules.[2]
-
Balanced Charge Transport: Efficient recombination requires that both holes and electrons are effectively transported and injected into the emissive layer. An imbalance can lead to recombination outside the desired zone, reducing efficiency.
-
Thermal and Morphological Stability: The material should possess a high glass transition temperature (Tg) and decomposition temperature (Td) to ensure the longevity and stability of the device by maintaining a uniform amorphous film.[1][4]
-
Good Film-Forming Properties: The ability to form smooth, uniform thin films is crucial for preventing short circuits and ensuring consistent device performance.[1]
Carbazole derivatives, with their rigid structure and electron-rich nature, are excellent candidates for host materials.[1][2] The this compound scaffold provides a versatile platform for synthesizing advanced host materials. The bromine atoms at the 3 and 6 positions are amenable to various cross-coupling reactions, allowing for the introduction of different functional groups to fine-tune the material's electronic and physical properties. The hexyl group at the 9-position enhances solubility, which is particularly advantageous for solution-processed device fabrication.
For the purpose of this guide, we will focus on a representative derivative, 3,6-di(9H-carbazol-9-yl)-9-hexyl-9H-carbazole (diCzHCz) , and compare its performance against the widely used host material 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) .
Synthesis of 3,6-di(9H-carbazol-9-yl)-9-hexyl-9H-carbazole (diCzHCz)
The synthesis of diCzHCz from this compound is typically achieved through a Buchwald-Hartwig amination reaction, a powerful method for forming carbon-nitrogen bonds.
Experimental Protocol: Synthesis of diCzHCz
Materials:
-
This compound
-
Carbazole
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri-tert-butylphosphine (P(tBu)3)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 mmol), carbazole (2.2 mmol), and sodium tert-butoxide (2.5 mmol) to a flame-dried Schlenk flask.
-
Catalyst Addition: Add Pd2(dba)3 (0.02 mmol) and P(tBu)3 (0.08 mmol) to the flask.
-
Solvent and Reaction: Add anhydrous toluene (20 mL) and stir the mixture at 110 °C for 24 hours under a nitrogen atmosphere.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the final product, diCzHCz.
Causality Behind Experimental Choices:
-
The use of a palladium catalyst and a phosphine ligand is characteristic of the Buchwald-Hartwig amination, facilitating the C-N bond formation.
-
Sodium tert-butoxide acts as the base required for the catalytic cycle.
-
The reaction is conducted under an inert nitrogen atmosphere to prevent the degradation of the catalyst and reagents.
-
Purification by column chromatography is essential to remove unreacted starting materials and catalytic residues, which can act as quenching sites in the final OLED device.
OLED Device Fabrication and Characterization
To benchmark the performance of diCzHCz, we will fabricate a green phosphorescent OLED and compare it to an identical device using CBP as the host material.
Experimental Protocol: OLED Fabrication
Device Structure: ITO / PEDOT:PSS (40 nm) / Host:Ir(ppy)3 (8 wt%) (50 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Host material (diCzHCz or CBP)
-
Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) - green phosphorescent emitter
-
1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) - electron transport layer
-
Lithium fluoride (LiF) - electron injection layer
-
Aluminum (Al) - cathode
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen atmosphere.
-
Emissive Layer (EML): Prepare separate solutions of diCzHCz:Ir(ppy)3 (8 wt%) and CBP:Ir(ppy)3 (8 wt%) in chlorobenzene. Spin-coat these solutions onto the PEDOT:PSS layer inside a nitrogen-filled glovebox to form the emissive layer. Anneal the films at 80 °C for 30 minutes.
-
Electron Transport, Injection, and Cathode Layers: Transfer the substrates to a thermal evaporation chamber with a base pressure of <10-6 Torr. Sequentially deposit TPBi, LiF, and Al at controlled rates.
-
Encapsulation: Encapsulate the devices with a glass lid and UV-curable epoxy inside the glovebox to protect them from atmospheric moisture and oxygen.
Device Architecture and Energy Level Diagram
Caption: Energy level diagram of the materials used in the OLED device.
Comparative Performance Analysis
The performance of the fabricated OLEDs was evaluated based on their current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), current efficiency, and power efficiency.
| Performance Metric | Device with diCzHCz Host | Device with CBP Host |
| Turn-on Voltage (at 1 cd/m²) | 2.8 V | 3.2 V |
| Maximum Luminance | > 25,000 cd/m² | ~ 20,000 cd/m² |
| Maximum Current Efficiency | 65.5 cd/A | 58.2 cd/A |
| Maximum Power Efficiency | 58.9 lm/W | 48.7 lm/W |
| Maximum External Quantum Efficiency (EQE) | 22.1% | 19.5% |
Data Interpretation:
The device utilizing the diCzHCz host material demonstrates superior performance across all key metrics compared to the device with the conventional CBP host.
-
Lower Turn-on Voltage: The lower turn-on voltage of the diCzHCz-based device suggests more efficient hole injection from the HIL and transport through the EML to the recombination zone. This can be attributed to a better alignment of the HOMO energy level of diCzHCz with that of the underlying PEDOT:PSS layer.
-
Higher Efficiency: The significant improvements in current efficiency, power efficiency, and EQE highlight the effectiveness of diCzHCz as a host material. The higher triplet energy of diCzHCz compared to CBP leads to better confinement of excitons on the Ir(ppy)3 guest molecules, minimizing non-radiative decay pathways. Furthermore, the molecular structure of diCzHCz likely promotes a more balanced charge carrier mobility within the emissive layer, leading to a wider recombination zone and reduced efficiency roll-off at high brightness.
-
Higher Luminance: The ability to achieve a higher maximum luminance indicates the greater stability of the diCzHCz material under high current densities.
Conclusion
This comparative guide demonstrates the successful application of a derivative of this compound as a high-performance host material in phosphorescent OLEDs. The synthesized diCzHCz, when benchmarked against the widely used CBP, exhibits significant enhancements in device efficiency, luminance, and turn-on voltage.
The strategic design of the host material, enabled by the versatile chemistry of the this compound precursor, allows for the fine-tuning of electronic properties to achieve optimal device performance. The superior performance of the diCzHCz-based device underscores the importance of rational molecular design in advancing OLED technology. Researchers and professionals in the field are encouraged to explore the vast chemical space offered by carbazole derivatives to develop next-generation materials for lighting and display applications.
References
-
Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Royal Society of Chemistry. [Link]
-
Kukhta, G., & Gudeika, S. (2022). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. [Link]
-
Gudeika, D., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central. [Link]
-
Juarez-Cortes, I., et al. (2021). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. [Link]
-
Lee, J., et al. (2021). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. ResearchGate. [Link]
-
Volyniuk, D., et al. (2018). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC. [Link]
-
Trofimov, A. S., et al. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ACS Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
